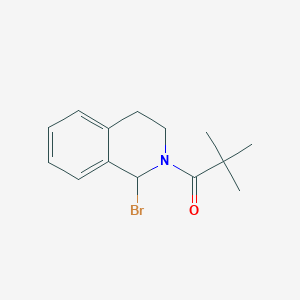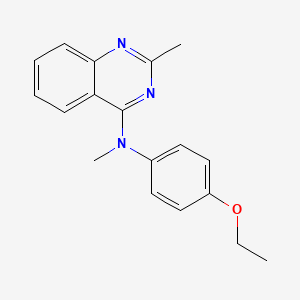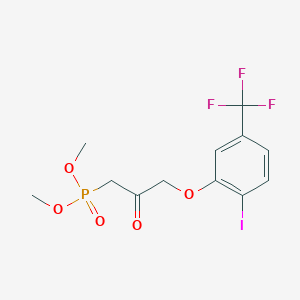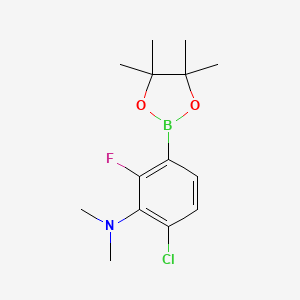
3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one” is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Naphthyl Group: This step may involve coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The fluoro and naphthyl groups may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
“3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one” may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a potential therapeutic agent due to its structural features.
Industry: Use in the development of materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group could enhance binding affinity or selectivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-benzofuran-1(3H)-one: Lacks the fluoro and naphthyl groups.
8-Fluoro-2-naphthyl derivatives: Similar naphthyl structure but different core.
Other Benzofurans: Compounds with similar benzofuran core but different substituents.
Uniqueness
The unique combination of the fluoro group, naphthyl moiety, and benzofuran core in “3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one” may confer distinct properties, such as enhanced biological activity or specific physical characteristics.
Propiedades
Número CAS |
2729-59-1 |
|---|---|
Fórmula molecular |
C19H13FO2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
3-(8-fluoronaphthalen-2-yl)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H13FO2/c1-19(16-7-3-2-6-14(16)18(21)22-19)13-10-9-12-5-4-8-17(20)15(12)11-13/h2-11H,1H3 |
Clave InChI |
OUXUASKLMJKPOF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC4=C(C=CC=C4F)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11833281.png)



![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)


![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)





